molecular formula C13H12Cl3NS B5153676 2-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride

2-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride

Cat. No. B5153676
M. Wt: 320.7 g/mol
InChI Key: PKHSMCFQSPVMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DPEP and is a potent inhibitor of the enzyme dipeptidase. DPEP has been studied extensively for its potential applications in the field of cancer research, as well as other areas of medicine.

Mechanism of Action

DPEP acts as a competitive inhibitor of the enzyme dipeptidase, which is involved in the breakdown of dipeptides. By inhibiting this enzyme, DPEP can prevent the breakdown of certain dipeptides, leading to an increase in their concentration. This increase in dipeptide concentration can have various effects on cellular processes, including the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on dipeptidase, it has been shown to inhibit the activity of other enzymes, such as aminopeptidase N and carboxypeptidase A. DPEP has also been shown to have anti-inflammatory effects, as it can inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using DPEP in lab experiments is its specificity for dipeptidase inhibition. This allows researchers to study the effects of dipeptide accumulation in a controlled manner. However, one limitation of using DPEP is its potential toxicity, as high concentrations of the compound can be cytotoxic.

Future Directions

There are several potential future directions for research involving DPEP. One area of interest is the development of DPEP inhibitors with improved selectivity and potency. Additionally, the use of DPEP as a tool in enzyme kinetics studies could be further explored. Finally, the potential therapeutic applications of DPEP in the treatment of cancer and other diseases could be further investigated.

Synthesis Methods

The synthesis of DPEP involves the reaction of 3,4-dichlorothiophenol with 2-bromoethylpyridine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The resulting compound is a white crystalline powder with a melting point of 208-210°C.

Scientific Research Applications

DPEP has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, DPEP has been used as a tool in enzyme kinetics studies.

properties

IUPAC Name

2-[2-(3,4-dichlorophenyl)sulfanylethyl]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NS.ClH/c14-12-5-4-11(9-13(12)15)17-8-6-10-3-1-2-7-16-10;/h1-5,7,9H,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHSMCFQSPVMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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